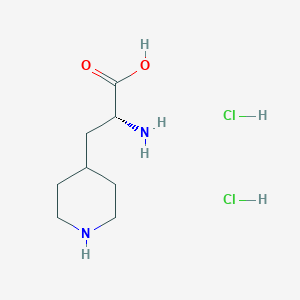

(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride

CAS No.:

Cat. No.: VC17555811

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18Cl2N2O2 |

|---|---|

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | (2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h6-7,10H,1-5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |

| Standard InChI Key | NYLYRKPSUMZBHT-XCUBXKJBSA-N |

| Isomeric SMILES | C1CNCCC1C[C@H](C(=O)O)N.Cl.Cl |

| Canonical SMILES | C1CNCCC1CC(C(=O)O)N.Cl.Cl |

Introduction

Structural Characterization and Stereochemical Considerations

The core structure of (2R)-2-amino-3-piperidin-4-ylpropanoic acid dihydrochloride consists of a piperidine ring substituted at the 4-position with a propanoic acid side chain bearing an amino group at the (2R)-configuration. The dihydrochloride salt enhances solubility, a common strategy in pharmaceutical chemistry to improve bioavailability .

Molecular Geometry and Conformational Analysis

Piperidine rings frequently adopt a chair conformation in crystalline states, as observed in structurally related compounds like 2-amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile . For the target compound, the chair conformation of the piperidine ring likely minimizes steric strain, with the equatorial orientation of the propanoic acid side chain optimizing hydrogen-bonding interactions. The (2R)-stereocenter introduces chirality, which may influence binding affinity in biological systems.

Hydrogen Bonding and Crystallographic Behavior

In analogous piperidine derivatives, intermolecular N–H⋯N and C–H⋯N hydrogen bonds stabilize crystal lattices, forming two-dimensional networks . The dihydrochloride salt of the target compound would similarly engage in ionic interactions and hydrogen bonding, potentially leading to a high melting point and hygroscopicity. X-ray diffraction studies of related hydrochlorides (e.g., CCG-100757 in Table S1 ) reveal tight packing motifs, suggesting comparable crystallinity for the dihydrochloride form.

Synthetic Pathways and Derivative Design

While no direct synthesis of (2R)-2-amino-3-piperidin-4-ylpropanoic acid dihydrochloride is documented in the provided sources, methodologies for analogous compounds provide a blueprint for its preparation.

Key Synthetic Strategies

-

Piperidine Functionalization: Piperidine rings are often functionalized via nucleophilic substitution or reductive amination. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves cyclization reactions followed by carboxyl group activation .

-

Stereoselective Amino Acid Synthesis: Asymmetric hydrogenation or enzymatic resolution could achieve the (2R)-configuration, as seen in the production of chiral β-amino acids .

-

Salt Formation: Treatment with hydrochloric acid would protonate the amino and piperidine nitrogen atoms, yielding the dihydrochloride salt.

Hypothetical Reaction Scheme

-

Step 1: Protection of piperidine-4-carboxylic acid as a methyl ester.

-

Step 2: Coupling with a protected (2R)-2-aminopropanoic acid derivative via EDC/HOBt chemistry.

-

Step 3: Deprotection and salt formation with HCl gas in ethanol.

Physicochemical Properties and Stability

Predicted Properties

Stability Considerations

The dihydrochloride salt is likely stable under ambient conditions but may degrade under prolonged exposure to moisture or alkaline pH. The presence of two ionizable groups (pKa ≈ 2.1 for -NH₃⁺ and 9.8 for piperidine ) suggests pH-dependent solubility.

Challenges and Future Directions

-

Synthetic Optimization: Improving enantiomeric excess in the (2R)-configuration requires advanced catalytic methods.

-

Biological Screening: Prioritize assays for antioxidant, antimicrobial, and receptor-binding activities using protocols from .

-

Salt Formulation: Explore alternative counterions (e.g., citrate) to modulate solubility and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume